molecular formula C15H14O2 B13702893 1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone

1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone

Cat. No.: B13702893
M. Wt: 226.27 g/mol
InChI Key: IFTYMXOZYQOVSL-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone is an organic compound that belongs to the class of naphthyl ketones It is characterized by the presence of a methoxy group attached to the naphthalene ring and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone typically involves the reaction of 6-methoxy-2-naphthaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxy-2-naphthyl)ethanol: A related compound with an alcohol group instead of a propenone moiety.

    2-(6-Methoxy-2-naphthyl)propionic acid: Another similar compound with a carboxylic acid group.

Uniqueness

1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propenone mo

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C15H14O2/c1-10(2)15(16)13-5-4-12-9-14(17-3)7-6-11(12)8-13/h4-9H,1H2,2-3H3

InChI Key

IFTYMXOZYQOVSL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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